4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

Medicinal Chemistry Building Block Sourcing Procurement Economics

4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid (CAS 757192-77-1) is a sulfonamide derivative with the molecular formula C₁₂H₁₅NO₅S and a molecular weight of 285.32 g/mol. The compound consists of a butanoic acid backbone substituted at the 4-position with a sulfonamide group linked to a 4-acetylphenyl moiety.

Molecular Formula C12H15NO5S
Molecular Weight 285.31
CAS No. 757192-77-1
Cat. No. B2819990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid
CAS757192-77-1
Molecular FormulaC12H15NO5S
Molecular Weight285.31
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)O
InChIInChI=1S/C12H15NO5S/c1-9(14)10-4-6-11(7-5-10)19(17,18)13-8-2-3-12(15)16/h4-7,13H,2-3,8H2,1H3,(H,15,16)
InChIKeyQYJIZVUMMYPPQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic Acid (CAS 757192-77-1): Structural Overview and Class Characteristics


4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid (CAS 757192-77-1) is a sulfonamide derivative with the molecular formula C₁₂H₁₅NO₅S and a molecular weight of 285.32 g/mol . The compound consists of a butanoic acid backbone substituted at the 4-position with a sulfonamide group linked to a 4-acetylphenyl moiety [1]. It is classified within the phenylsulfonylalkanoic acid chemical space, a family of compounds recognized for cholecystokinin (CCK) receptor antagonistic activity and therapeutic potential in irritable bowel syndrome and related gastrointestinal disorders [2]. As a carboxylic acid-terminated sulfonamide, this compound is primarily utilized as a research building block in medicinal chemistry and organic synthesis [1].

4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic Acid (CAS 757192-77-1): Why Generic Substitution Fails


The acetyl substitution on the phenyl ring of this sulfonamide differentiates it from non-acetylated analogs in terms of both physicochemical properties and potential synthetic utility. The acetyl group increases molecular weight to 285.32 g/mol versus 243.28 g/mol for the unsubstituted 4-[(phenylsulfonyl)amino]butanoic acid . This substitution alters the hydrogen bond acceptor count (6 versus 4), calculated LogP (0.36 versus lower hydrophobicity), and introduces a ketone functional group that serves as an additional handle for derivatization (e.g., reductive amination, hydrazone formation, or oxime conjugation) [1]. Furthermore, within the broader phenylsulfonylalkanoic acid class, variations in the R-group on the phenyl ring (e.g., acetyl versus halogen, nitro, or alkyl substituents) are known to modulate binding interactions with protein targets, making indiscriminate substitution without structural validation a risk in structure-activity relationship studies [2].

4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic Acid (CAS 757192-77-1): Quantifiable Differentiation Evidence Guide


Cost Efficiency Relative to Structurally Similar Sulfonamide Analogs

Procurement analysis of 1g quantity pricing across structurally related sulfonamide butanoic acid derivatives reveals that 4-{[(4-acetylphenyl)sulfonyl]amino}butanoic acid is offered at a substantially lower price point ($325.00) compared to the N-methyl analog ($1,454.00 for 2.5g extrapolated to ~$582/g) and the carbamoyl-substituted analog ($743.00 for 1.0g) [1][2][3]. This represents a cost reduction of 56% versus the N-methyl derivative and 43% versus the carbamoyl derivative for equivalent research-scale procurement, positioning the acetylphenyl variant as the economically favorable choice among building blocks with comparable core scaffolds [1][2][3].

Medicinal Chemistry Building Block Sourcing Procurement Economics

Physicochemical Property Differentiation from Non-Acetylated Parent Compound

Comparison of experimentally determined and computed physicochemical parameters reveals that the 4-acetyl substitution on the phenyl ring yields distinct property differences relative to the unsubstituted parent compound 4-[(phenylsulfonyl)amino]butanoic acid (CAS 85845-09-6) [1][2]. The target compound exhibits a higher melting point (140-142°C), increased molecular weight (285.32 vs 243.28 g/mol), and enhanced hydrogen bond acceptor capacity (6 vs 4) [1][2]. Computed LogP for the target is 0.36, while predicted pKa is 4.58±0.10, reflecting the electron-withdrawing influence of the acetyl group on the sulfonamide NH acidity [1].

Physicochemical Profiling ADME Prediction Compound Characterization

Sulfonamide Linker Position Differentiates Conformational Flexibility and Synthetic Utility

Comparison of sulfonamide substitution position on the butanoic acid backbone distinguishes 4-{[(4-acetylphenyl)sulfonyl]amino}butanoic acid (sulfonamide at the terminal 4-position) from its 2-substituted positional isomer 2-[(phenylsulfonyl)amino]butanoic acid (CAS 51786-16-4) [1]. The 4-substituted target possesses 7 rotatable bonds versus fewer for the 2-substituted isomer (exact number not reported but constrained by alpha-amino acid character), translating to greater backbone flexibility and a linear rather than alpha-branched geometry [1]. This linear conformation presents the carboxylic acid moiety with reduced steric hindrance for amide coupling reactions compared to the sterically congested alpha-position of the 2-substituted analog .

Organic Synthesis Building Block Selection Molecular Conformation

Commercial Availability Across Multiple Vendor Channels Enhances Procurement Reliability

Analysis of commercial sourcing data indicates that 4-{[(4-acetylphenyl)sulfonyl]amino}butanoic acid (CAS 757192-77-1) is stocked by at least five reputable chemical suppliers including Santa Cruz Biotechnology, AChemBlock, AKSci, Enamine, and Fujifilm Wako, with purities ranging from 95% to 97% [1]. This multi-vendor availability contrasts with structurally similar but less commonly sourced analogs, such as the N-methyl derivative (CAS 847744-09-6) which shows limited vendor representation, and the carbamoyl-substituted analog (CAS 1396962-98-3) which is priced at a premium [2]. Multiple sourcing options provide competitive pricing pressure and mitigate single-supplier disruption risk for ongoing research programs [1].

Supply Chain Vendor Comparison Research Procurement

4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic Acid (CAS 757192-77-1): Best Research and Industrial Application Scenarios


Building Block for CCK Receptor Antagonist Synthesis

As a phenylsulfonylalkanoic acid derivative, this compound serves as a structural starting point or intermediate in the synthesis of cholecystokinin (CCK) receptor antagonists [1]. The patent literature establishes that compounds within this class exhibit strong antagonistic activity toward CCK receptors and are useful for studying or developing therapeutic agents for irritable bowel syndrome, biliary dyskinesia, and acute pancreatitis [1]. Researchers investigating CCK-mediated pathways can utilize this acetyl-substituted variant to probe the structure-activity relationship effects of the 4-acetyl group on receptor binding and functional antagonism [1].

Sulfonamide-Containing Compound Library Design

With a LogP of 0.36, six hydrogen bond acceptors, and seven rotatable bonds, this compound provides a chemically distinct entry within sulfonamide-focused screening libraries [1][2]. The acetyl group offers a ketone handle for further derivatization (e.g., oxime formation, reductive amination, or hydrazone conjugation), expanding the accessible chemical space beyond non-functionalized phenylsulfonyl analogs [2]. Its linear 4-substituted butanoic acid architecture presents the terminal carboxylate with minimal steric hindrance, facilitating efficient amide coupling for library expansion or bioconjugation [2].

Cost-Effective Scaffold for Academic Medicinal Chemistry Programs

Academic laboratories operating under constrained budgets benefit from this compound's favorable price point ($325/g) relative to structurally similar sulfonamide building blocks such as the N-methyl analog (~$582/g) and carbamoyl analog ($743/g) [1][2][3]. The multi-vendor availability across Santa Cruz Biotechnology, AChemBlock, AKSci, Enamine, and Fujifilm Wako enables competitive quote solicitation and mitigates supply disruption risk [1]. This procurement advantage supports larger-scale synthesis campaigns and higher-throughput screening without proportional cost escalation, particularly valuable for graduate student-led projects and pilot studies [1].

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